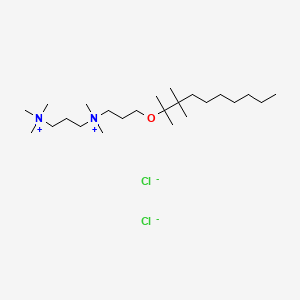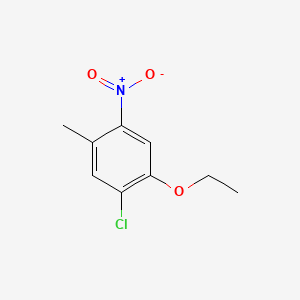
4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of an indole moiety into the quinazolinone structure further enhances its biological properties, making it a compound of significant interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The process begins with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate.
Hydrazine Hydrate Reaction: The ethyl ester is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone derivatives .
科学研究应用
4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole moiety of 4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)-.
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6-chloro-4(3H)-quinazolinone are structurally related to the quinazolinone core.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-((2-phenyl-1H-indol-3-yl)methyl)- lies in its combined quinazolinone and indole structures, which confer enhanced biological activity and specificity. This dual functionality makes it a valuable compound for drug discovery and development .
属性
CAS 编号 |
88514-38-9 |
|---|---|
分子式 |
C23H17N3O |
分子量 |
351.4 g/mol |
IUPAC 名称 |
3-[(2-phenyl-1H-indol-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H17N3O/c27-23-18-11-5-6-12-20(18)24-15-26(23)14-19-17-10-4-7-13-21(17)25-22(19)16-8-2-1-3-9-16/h1-13,15,25H,14H2 |
InChI 键 |
AKXBJONELMAREA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


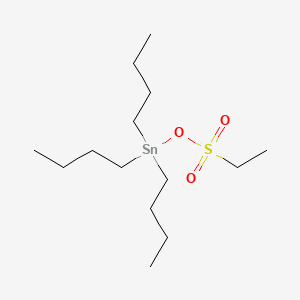
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
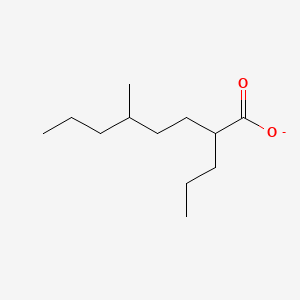
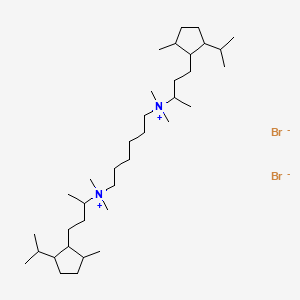

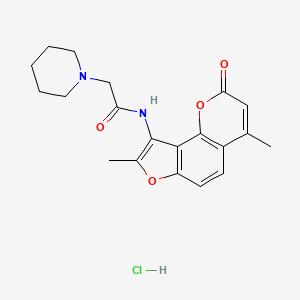
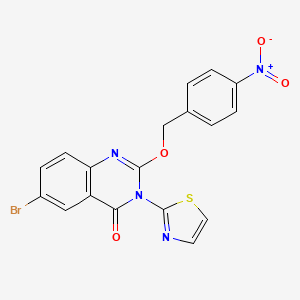
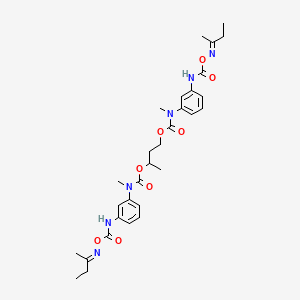
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)
